4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a 4-methylpyrimidin-2-yl amine group and a 1,3-dioxo-hexahydroisoindolyl moiety. The hexahydroisoindole dione contributes to conformational rigidity, while the pyrimidine ring may enhance binding interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
5769-40-4 |
|---|---|
Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H20N4O4S/c1-12-10-11-20-19(21-12)22-28(26,27)14-8-6-13(7-9-14)23-17(24)15-4-2-3-5-16(15)18(23)25/h6-11,15-16H,2-5H2,1H3,(H,20,21,22) |
InChI Key |
VUXQBAWBTHTARM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities with analogous sulfonamide derivatives:
Key Research Findings and Implications
- Structural Rigidity vs.
- Heterocyclic Diversity : Pyrimidine (original compound), pyrazolo-pyrimidine , and thiazole substituents highlight the role of heterocycles in modulating bioactivity. Fluorinated groups (e.g., in ) enhance lipophilicity and membrane permeability.
- Methodological Advances : Structural elucidation of these compounds relies on crystallographic tools (e.g., SHELX ) and cytotoxicity screening (SRB assay ), though specific data for the original compound remains unaddressed in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
